6-Hydroxyisoquinoline-3-carbonitrile
Description
6-Hydroxyisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 6 and a carbonitrile group at position 2. This combination makes the compound valuable in pharmaceutical and materials research, particularly in kinase inhibition studies and coordination chemistry .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H |
InChI Key |
CUPRNSAPBBBZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of 6-Hydroxyisoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents
Major Products Formed
Oxidation: Formation of 6-oxoisoquinoline-3-carbonitrile.
Reduction: Formation of 6-hydroxyisoquinoline-3-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
6-Amino-9,10-dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3f)
- Key Features: Amino and dimethoxy substituents; partially saturated pyrimido-isoquinoline fused ring.
- Physical Properties: High melting point (252–253°C) due to hydrogen bonding from amino and hydroxy groups.
- Spectroscopy: IR shows nitrile stretch at 2185 cm⁻¹; NMR confirms methoxy (δ 3.95–3.96 ppm) and amino protons (δ 4.82 ppm) .
- Comparison: The amino group enhances basicity, while dimethoxy substituents increase steric hindrance, reducing reactivity compared to 6-hydroxy derivatives.
2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indenoisoquinoline]-3'-carbonitrile (1b)
- Key Features : Spiro architecture with methoxyphenyl and dioxo groups.
- Physical Properties : Lower melting point (162–164°C) due to reduced intermolecular hydrogen bonding.
- Spectroscopy : ¹H NMR shows aromatic protons as multiplets (δ 6.76–7.67 ppm); IR confirms carbonyl (1700–1750 cm⁻¹) and nitrile (2185 cm⁻¹) stretches .
- Comparison: The spiro structure and methoxy group enhance solubility in nonpolar solvents but limit π-π stacking interactions critical in drug design.
6-Chloroisoquinoline-3-carbonitrile
- Key Features : Chlorine substituent at position 4.
- Comparison : Chlorine’s electron-withdrawing nature increases electrophilic substitution reactivity at the 3-position. This contrasts with the hydroxy group’s pH-dependent electronic effects (donating via resonance in deprotonated form) .
6-Methoxy-1H-indole-3-carbonitrile
- Key Features : Indole core with methoxy and carbonitrile groups.
- Physical Properties : Formula C₁₀H₈N₂O; InChI highlights methoxy and nitrile positions.
- Comparison: The indole system’s electron-rich pyrrole ring enhances nucleophilic reactivity, unlike the isoquinoline’s electron-deficient pyridine ring .
Physicochemical and Spectroscopic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
